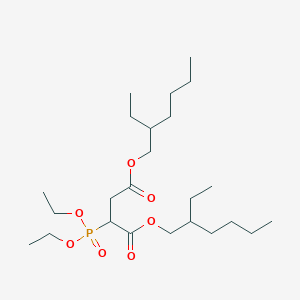
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate is an organophosphorus compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes two ethylhexyl groups and a diethoxyphosphoryl group attached to a butanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated HCl gas. The reaction is then continued at a higher temperature of 40-70°C for 1-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The product is then subjected to washing, filtration, and distillation processes to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The ethylhexyl and diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, reduced organophosphorus compounds, and substituted derivatives with different functional groups .
Scientific Research Applications
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate signaling pathways, including PPARα activation, which is involved in lipid metabolism and glucose homeostasis . Additionally, it can induce oxidative stress and reactive oxygen species production, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features but different applications and toxicity profiles.
Bis(2-ethylhexyl) phosphate: Another organophosphorus compound used as a lubricant additive and metal extractant.
Bis(2-ethylhexyl) terephthalate: Used in the production of flexible PVC products and has similar plasticizing properties.
Uniqueness
Bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate is unique due to its specific combination of ethylhexyl and diethoxyphosphoryl groups, which confer distinct chemical and physical properties. Its versatility in various applications, ranging from industrial to biomedical fields, sets it apart from other similar compounds .
Properties
CAS No. |
78897-69-5 |
|---|---|
Molecular Formula |
C24H47O7P |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-diethoxyphosphorylbutanedioate |
InChI |
InChI=1S/C24H47O7P/c1-7-13-15-20(9-3)18-28-23(25)17-22(32(27,30-11-5)31-12-6)24(26)29-19-21(10-4)16-14-8-2/h20-22H,7-19H2,1-6H3 |
InChI Key |
AFEXHLCFNWEGEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















